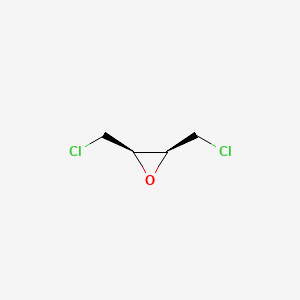
cis-1,4-Dicloro-2,3-epoxibutamo
Descripción general
Descripción
cis-1,4-Dichloro-2,3-epoxybutane: is a halogenated epoxide with the molecular formula C4H6Cl2O. It is a clear, colorless liquid known for its high reactivity due to the presence of both epoxide and halogen functional groups . This compound is used in various industrial and research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
cis-1,4-Dichloro-2,3-epoxybutane has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of cis-1,4-Dichloro-2,3-epoxybutane is the respiratory system . This compound interacts with the cells in the respiratory system, leading to various biochemical reactions.
Mode of Action
cis-1,4-Dichloro-2,3-epoxybutane is a halogenated epoxide . Epoxides are highly reactive and can polymerize in the presence of catalysts or when heated . This compound reacts with acids, bases, and oxidizing and reducing agents .
Biochemical Pathways
cis-1,4-Dichloro-2,3-epoxybutane affects the biochemical pathways involved in the hydration process. A common reaction is its hydration to 2,3-butanediol . Many such ring-opening reactions have been reported .
Action Environment
The action, efficacy, and stability of cis-1,4-Dichloro-2,3-epoxybutane can be influenced by various environmental factors. For instance, it is sensitive to water and should be kept away from moisture and oxidizing agents . Its reactivity and potential for polymerization also suggest that it may be sensitive to heat and certain catalysts .
Análisis Bioquímico
Biochemical Properties
cis-1,4-Dichloro-2,3-epoxybutane is known to react with acids, bases, and oxidizing and reducing agents
Cellular Effects
It is known to be dangerous when heated to decomposition or on contact with acids or acid fumes because they evolve highly toxic chloride fumes .
Molecular Mechanism
It is known to be highly reactive and can polymerize in the presence of catalysts or when heated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Dichloro-2,3-epoxybutane typically involves the reaction of butadiene with chlorine and oxygen. The process can be catalyzed by various organometallic catalysts, such as aluminum, zinc, and magnesium organometallics . The reaction conditions often include low temperatures, around -78°C, to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of cis-1,4-Dichloro-2,3-epoxybutane involves large-scale chlorination and epoxidation processes. The use of efficient catalysts and controlled reaction environments is crucial to achieve high yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: cis-1,4-Dichloro-2,3-epoxybutane undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of catalysts or when heated, leading to the formation of polyethers.
Substitution Reactions: The compound reacts with acids, bases, and other nucleophiles, resulting in substitution products.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to polymerization and substitution.
Common Reagents and Conditions:
Catalysts: Organometallic catalysts such as iBu3Al-0.7 H2O are commonly used.
Reaction Conditions: Reactions are typically carried out at low temperatures to prevent decomposition and ensure high selectivity.
Major Products:
Polyethers: Formed through polymerization reactions.
Substituted Epoxides: Resulting from substitution reactions with various nucleophiles.
Comparación Con Compuestos Similares
trans-1,4-Dichloro-2,3-epoxybutane: Similar in structure but differs in the spatial arrangement of chlorine atoms.
Epichlorohydrin: Another halogenated epoxide with similar reactivity but different applications.
Uniqueness: cis-1,4-Dichloro-2,3-epoxybutane is unique due to its combination of epoxide and halogen functional groups, which confer high reactivity and stability. Its ability to form polyethers with high chlorine content and thermal stability sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(2S,3R)-2,3-bis(chloromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYFNXNYLAECV-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(O1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H](O1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Record name | CIS-1,4-DICHLORO-2,3-EPOXYBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20155 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53211-09-9 | |
| Record name | Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)-rel-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53211-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201276868 | |
| Record name | rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cis-1,4-dichloro-2,3-epoxybutane is a clear colorless liquid. (NTP, 1992) | |
| Record name | CIS-1,4-DICHLORO-2,3-EPOXYBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20155 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
50703-46-3, 53211-09-9 | |
| Record name | CIS-1,4-DICHLORO-2,3-EPOXYBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20155 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50703-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichloro-2,3-epoxybutane, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050703463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)-rel-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DICHLORO-2,3-EPOXYBUTANE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5547069I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B1656045.png)
![8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1656048.png)




![3-Carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1656054.png)




![2-Cyano-N-[(E)-(5-methyl-2-propan-2-ylcyclohexylidene)amino]acetamide](/img/structure/B1656063.png)

